1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Description
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIQDOKGZRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID typically involves the reaction of appropriate thiazole and piperidine derivatives under specific conditions. One common method involves the condensation of a thiazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-Acetylthiazoline: This compound also contains a thiazole ring and is known for its distinct odor and flavor properties.
Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Biological Activity
1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid (CAS No. 1546990-94-6) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.28 g/mol
- CAS Number : 1546990-94-6
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related thiazole derivatives have shown promising pharmacological properties. The following sections summarize the key findings related to its activity.
Anticonvulsant Activity
Thiazole derivatives are known for their anticonvulsant properties. For instance, a study highlighted the anticonvulsant activity of thiazole-integrated compounds, demonstrating that specific substitutions on the thiazole ring significantly enhance efficacy against seizures. The structure-activity relationship indicated that modifications could lead to improved potency in inhibiting seizure activity .
Antitumor Activity
Thiazole compounds have been investigated for their anticancer properties. Research has shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl substituents on the phenyl ring, has been correlated with increased anticancer activity. For example, compounds with IC₅₀ values less than that of doxorubicin were identified as particularly potent .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Anti-inflammatory Activity
In addition to anticonvulsant and anticancer properties, thiazole derivatives often exhibit anti-inflammatory effects. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain thiazole-based compounds showed significant inhibition of COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Anticancer Studies : A study on various thiazole derivatives indicated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines such as HT29 and HeLa .
- Anticonvulsant Effects : Research involving thiazole-integrated piperidine derivatives demonstrated notable anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .
- Inhibition of Enzymatic Activity : Thiazole-containing compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression, reinforcing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
- Substituents : The presence of electron-donating groups enhances activity.
- Ring Modifications : Alterations in the thiazole ring structure can lead to significant changes in biological efficacy.
Q & A
Basic: What are the optimal synthetic routes for 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid, and how can reaction efficiency be quantified?
Answer:
The synthesis typically involves cyclocondensation of piperidine-4-carboxylic acid derivatives with thiazoline precursors. A two-step approach is common:
Step 1: React piperidine-4-carboxylic acid with a thiourea derivative under acidic conditions to form the thiazoline ring.
Step 2: Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .
Quantification methods:
- HPLC with UV detection (λ = 210–230 nm) to monitor reaction progress.
- Yield optimization via factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
